![molecular formula C14H20BFO4 B1400519 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester CAS No. 1248556-02-6](/img/structure/B1400519.png)
3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester
Overview
Description
“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative used in organic chemistry as a key intermediate in the synthesis. It has a molecular weight of 282.12 . The IUPAC name is 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Inhibitors for 17ß-Hydroxysteroid Dehydrogenase Type 2 The compound is used as a reactant for the preparation of hydroxyphenylnaphthols, which serve as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2. This enzyme plays a role in steroid metabolism, and its inhibition can be significant in treating diseases related to steroid hormone imbalance .
Suzuki Coupling Reactions
It serves as a reactant in regioselective Suzuki coupling reactions. The Suzuki coupling is a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds, which is fundamental in the development of pharmaceuticals and advanced materials .
Ruthenium-Catalyzed Arylation
The compound is involved in ruthenium-catalyzed arylation reactions. Arylation refers to the introduction of an aryl group into a molecule, which is crucial for constructing complex molecules used in medicinal chemistry and material science .
Synthesis of Antitumor Agents
It is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors and have potential as antitumor agents. Microtubule inhibitors disrupt cell division and are used in cancer therapy .
Drug Design and Delivery
Phenylboronic acids and their esters, including this compound, are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, which is a type of cancer treatment .
Stability and Hydrolysis Studies
Studies on the hydrolysis of phenylboronic pinacol esters, such as this compound, are essential for understanding their stability in aqueous environments, which is critical for their practical application in drug delivery systems .
Safety And Hazards
properties
IUPAC Name |
2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAHNDWGAHVUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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